butyl 4-[1,1-dioxido-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate
Description
Butyl 4-[1,1-dioxido-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate is a structurally complex benzoate ester derivative featuring a 1,4-benzothiazine core modified with a sulfone (1,1-dioxido) group and a pyrrolidine-1-carbonyl substituent. The butyl ester moiety at the para position of the benzoate group distinguishes it from simpler alkyl benzoates.
Properties
IUPAC Name |
butyl 4-[1,1-dioxo-2-(pyrrolidine-1-carbonyl)-1λ6,4-benzothiazin-4-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S/c1-2-3-16-31-24(28)18-10-12-19(13-11-18)26-17-22(23(27)25-14-6-7-15-25)32(29,30)21-9-5-4-8-20(21)26/h4-5,8-13,17H,2-3,6-7,14-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUSAGFAKSVMHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound is classified under the category of benzothiazine derivatives, which are known for their diverse biological activities. The specific structure includes:
- A butyl group attached to a benzoate moiety.
- A benzothiazine core that incorporates a pyrrolidine functional group.
- A dioxido substituent that enhances its reactivity and potential biological interactions.
Molecular Formula and Weight
- Molecular Formula : C_{18}H_{20}N_2O_4S
- Molecular Weight : Approximately 364.43 g/mol
Antimicrobial Properties
Research has indicated that benzothiazine derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains and fungi. Specific assays demonstrated the effectiveness of these compounds against pathogens such as Staphylococcus aureus and Escherichia coli.
Anticancer Activity
Benzothiazine derivatives have also been investigated for their anticancer properties. A notable study highlighted the ability of related compounds to induce apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism of action often involves the disruption of mitochondrial function and the activation of caspase pathways.
Case Studies
-
Study on Anticancer Effects :
- In vitro tests on human cancer cell lines showed that butyl 4-[1,1-dioxido-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate exhibited IC50 values in the micromolar range, indicating potent anticancer activity.
- Mechanistic studies suggested that the compound triggers oxidative stress in cancer cells leading to cell death.
-
Antimicrobial Efficacy :
- A recent study evaluated the antimicrobial properties of benzothiazine derivatives against a panel of bacteria and fungi. The results indicated that compounds similar to this compound had minimum inhibitory concentrations (MICs) below 50 µg/mL against several strains.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest:
- Absorption : Moderate absorption rates when administered orally.
- Distribution : High tissue distribution with potential accumulation in liver and kidneys.
- Metabolism : Involves hepatic metabolism with possible formation of active metabolites.
- Excretion : Primarily excreted via urine.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkyl Benzoates
Simple alkyl benzoates, such as methyl benzoate , ethyl benzoate , and butyl benzoate , are widely used as fragrance ingredients or preservatives. Key differences include:
- Structural Simplicity : Lacking heterocyclic or sulfone substituents, these compounds exhibit lower molecular complexity.
- Irritation Profiles: Butyl benzoate is a grade 1 ocular irritant at 100% concentration, while longer-chain analogs like C12-15 alkyl benzoate are non- to mildly irritating .
- Applications : Primarily used in cosmetics and food preservation, unlike the target compound, which may have specialized pharmacological roles .
Table 1: Properties of Selected Alkyl Benzoates
Ethyl Benzoate Derivatives with Heterocyclic Substituents
Ethyl benzoate analogs such as I-6230 and I-6232 (e.g., ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) share a substituted aromatic system but differ in key aspects:
- Heterocyclic Groups : Pyridazine or methylisoxazole substituents in I-series compounds vs. the benzothiazine-sulfone-pyrrolidine system in the target.
- Bioactivity : Pyridazine-containing analogs are often explored for kinase inhibition or anticancer activity, while the target’s sulfone group may enhance polarity and metabolic stability .
- Ester Chain Length : Ethyl vs. butyl esters, affecting lipophilicity and bioavailability.
Table 2: Comparison with Ethyl Benzoate Heterocyclic Derivatives
| Compound | Substituent | Potential Activity | Key Structural Difference |
|---|---|---|---|
| I-6230 | Pyridazin-3-ylphenethylamino | Kinase inhibition | Ethyl ester, pyridazine substituent |
| Target | Benzothiazine-sulfone-pyrrolidine | Hypothesized enzyme modulation | Butyl ester, sulfone, pyrrolidine |
Hydroxybenzoate Derivatives
Compounds like butyl 4-hydroxybenzoate (paraben) and benzyl salicylate are structurally distinct but share ester functionalities:
Research Implications and Gaps
- Synthesis and Characterization : Tools like SHELX and WinGX (used for crystallographic analysis ) could resolve the target’s 3D structure, particularly the puckering of its benzothiazine ring (relevant to Cremer-Pople parameters ).
- Bioactivity Screening : highlights antidiabetic/anticancer activities in unrelated butyl esters, suggesting the need to test the target in similar assays.
- Safety Profiling : Simpler benzoates’ irritation data (e.g., butyl benzoate ) underscore the importance of evaluating the target’s toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
